molecular formula C12H12N2O2 B13996841 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid

1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13996841
M. Wt: 216.24 g/mol
InChI Key: FPLGYJOMVNCYFH-UHFFFAOYSA-N
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Description

1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the methyl and o-tolyl substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-4-(m-tolyl)-1H-pyrazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid may exhibit unique properties due to the specific positioning of the o-tolyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-4-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-14(2)13-11(10)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

FPLGYJOMVNCYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2C(=O)O)C

Origin of Product

United States

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